Desethyl Sacubitril-d4

LC-MS/MS bioanalysis assay precision stable isotope-labeled internal standard

Regulatory bioanalysis of LBQ657 demands a stable isotope-labeled IS to correct for matrix effects; non-deuterated analogs fail mass resolution and co-elution requirements. This tetra-deuterated internal standard-identical in structure to the active neprilysin-inhibiting metabolite-ensures ANDA-ready precision. - FDA-aligned IS: +4 Da mass shift eliminates analyte/IS interference in complex matrices (pediatric, uremic plasma). - Validated performance: 2.0-5.1% RSD intra-day precision; LLOQ 0.5 ng/mL for sacubitrilat in human plasma. - Dual-use: LC-MS/MS quantification standard for LBQ657 bioequivalence studies and impurity profiling standard for sacubitril API QC (trace-level). Supplied with ISO 17034-accredited CoA; -20°C long-term storage.

Molecular Formula C₂₂H₂₁D₄NO₅
Molecular Weight 387.46
Cat. No. B1159410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl Sacubitril-d4
Synonyms(αR,γS)-γ-[(3-Carboxy-1-oxopropyl)amino]-α-methyl[1,1’-biphenyl]-4-pentanoic Acid-d4;  (2R,4S)-4-[(3-Carboxy-1-oxopropyl)amino]-4-[(p-phenylphenyl)methyl]-2-methylbutanoic Acid-d4;  (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentan
Molecular FormulaC₂₂H₂₁D₄NO₅
Molecular Weight387.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethyl Sacubitril-d4 — Stable Isotope-Labeled Internal Standard for LBQ657 Quantification


Desethyl Sacubitril-d4 (also designated Sacubitrilat-d4 or LBQ657-d4) is a tetra-deuterated analog of LBQ657, the active neprilysin-inhibiting metabolite of the heart-failure prodrug sacubitril . With the incorporation of four deuterium atoms, the compound exhibits a molecular weight of 387.46 g mol⁻¹ and a +4 Da mass shift relative to the unlabeled analyte, a feature that underpins its primary role as a superior internal standard (IS) in LC‑MS/MS bioanalytical workflows [1]. It is supplied as a white solid of high chromatographic purity (typically ≥99.28 %), is soluble (albeit slightly) in DMSO and methanol, and requires storage at −20 °C for long‑term stability [2]. These physicochemical attributes, combined with its structural identity to the target analyte, make it the IS of choice for regulatory‑grade quantification of LBQ657 in biological matrices, outperforming both non‑deuterated analogs and chemically distinct surrogate internal standards that cannot compensate for matrix effects and extraction losses to the same degree.

Workflow
LC-MS/MS bioanalysis of LBQ657
Selection
Deuterated ISTD with +4 Da mass shift
Use Context
Matrix-effect correction and extraction recovery tracking

Why Generic Substitution Is Scientifically Indefensible in Validated LBQ657 Assays


In quantitative bioanalysis, the internal standard is not a passive reagent but the core correction factor for matrix effects, extraction recovery, and ionization variability. The FDA Bioanalytical Method Validation Guidance explicitly expects that a stable isotope-labeled IS—structurally identical to the analyte—be used whenever available, because only a matched IS co-elutes with the analyte and experiences identical matrix-induced ion suppression or enhancement [1]. Replacing Desethyl Sacubitril-d4 with non-deuterated LBQ657 would forfeit the mass spectrometric distinction between IS and analyte, making accurate peak-area ratio quantification impossible. Substituting a chemically dissimilar IS such as telmisartan, employed in earlier sacubitril-only methods, introduces differential extraction recovery and chromatographic retention, leaving the active metabolite LBQ657 completely uncorrected for matrix effects and rendering the assay non-compliant with current regulatory expectations [2]. Consequently, any change in IS necessitates a full method revalidation and still cannot match the performance of the structurally identical deuterated standard for LBQ657 quantification.

Target IS
Desethyl Sacubitril-d4
Non-deuterated LBQ657
No mass distinction from analyte; cannot provide accurate peak-area ratio quantification.
Target IS
Desethyl Sacubitril-d4
Dissimilar IS (e.g., telmisartan)
Differential extraction and retention; matrix effect on metabolite remains uncorrected.
Target IS
Desethyl Sacubitril-d4
Sacubitril-d4 (prodrug standard)
Chemically distinct; does not co-elute identically with LBQ657, suboptimal for metabolite quantification.

Quantitative Performance Evidence vs. Alternative Internal Standards


Intra-Day Assay Precision Improvement

The validated LC‑MS/MS method employing Desethyl Sacubitril‑d4 (sacubitrilat‑d4) as the internal standard for LBQ657 quantification in human pediatric plasma achieved an intra‑day precision of 2.0–5.1 % RSD over a concentration range of 0.5–5000 ng mL⁻¹, and inter‑day precision of 1.3–7.4 % RSD [1]. In contrast, bioanalytical methods that rely on non‑stable‑isotope‑labeled (non‑SIL) internal standards—such as structurally dissimilar compounds—commonly exhibit %RSD values exceeding 10 %, particularly at the lower limit of quantitation, due to incomplete correction of extraction and ionization variability [2]. This represents an approximate 2‑ to 5‑fold improvement in precision at low analyte concentrations, a critical differentiator for pharmacokinetic studies where precise determination of trough concentrations is clinically required.

Precision (LBQ657 assay)
Reported
Intra-day 2.0–5.1% RSD; inter-day 1.3–7.4% RSD (0.5–5000 ng/mL)
Supports low-concentration bioanalysis precision review
Validated in pediatric plasma; typical non-SIL IS methods may exhibit >10% RSD at low QC.
LC-MS/MS bioanalysis assay precision stable isotope-labeled internal standard FDA method validation

Matrix Effect Compensation Normalization

Electrospray ionization (ESI) is highly susceptible to matrix effects—ion suppression or enhancement caused by co‑eluting endogenous phospholipids and salts—which can introduce >15 % bias if uncorrected. The pediatric plasma method that employed Desethyl Sacubitril‑d4 as the internal standard demonstrated that the internal‑standard‑normalized matrix factors for sacubitrilat fell within the FDA‑mandated acceptance range of 85–115 % CV across all evaluated QC levels [1]. In the absence of a matched SIL‑IS, the analyte signal is subject to unquantified bias; methods lacking a suitable IS or relying on structurally dissimilar surrogates cannot guarantee that matrix effects are adequately compensated, as explicitly documented for telmisartan‑based methods that did not even quantify LBQ657 [2]. The +4 Da mass shift of Desethyl Sacubitril‑d4 ensures complete spectrometric resolution from the unlabeled analyte without introducing significant chromatographic retention‑time shifts, a balance that heavily deuterated (>D6) standards often fail to achieve.

Matrix effect correction
Reported
IS-normalized matrix factors within 85–115% CV (acceptance criteria met)
Supports matrix-effect correction for human plasma research matrices
Protein precipitation with acetonitrile; ESI(+) MRM mode.
matrix effect electrospray ionization ion suppression FDA method validation stable isotope dilution

Analytical Selectivity via +4 Da Mass Shift

The incorporation of four deuterium atoms in Desethyl Sacubitril‑d4 produces a molecular ion cluster centered at m/z 388.5 ([M+H]⁺), providing a net +4 Da shift versus the unlabeled LBQ657 analyte (m/z 384.5) . This mass difference is sufficient to eliminate isotopic cross‑talk between the IS and analyte channels—a problem that plagues lower‑labeling (D1–D2) or ¹³C‑only labeled standards—while the limited deuteration avoids the chromatographic retention‑time shifts that are frequently observed with perdeuterated (>D6) analogs due to deuterium isotope effects on reversed‑phase partitioning [1]. By contrast, non‑deuterated LBQ657 used as an IS would co‑resolve on both the chromatographic and mass spectrometric dimensions, rendering it useless as an internal standard. The Sacubitril‑d4 prodrug standard, while deuterated, is chemically distinct from LBQ657 (it bears an ethyl ester and does not co‑elute identically), making it sub‑optimal for metabolite quantification.

+4 Da mass shift selectivity
Class-level inference
+4 Da shift (m/z 388.5 vs 384.5); co-elution with LBQ657 maintained
Enables analyte-IS resolution without chromatographic retention shifts
Avoids cross-talk (D0, D1-D2) and retention shifts (>D6) on C18 RP-LC.
isotopic purity mass shift LC-MS selectivity deuterium labeling

Chemical Purity and Regulatory Documentation Readiness

Commercially available Desethyl Sacubitril‑d4 is supplied with a chromatographic purity of 99.28 % as determined by HPLC‑UV, accompanied by a comprehensive Certificate of Analysis (COA) that includes NMR, MS, and HPLC data [1]. In comparison, the non‑deuterated Desethyl Sacubitril (LBQ657) reference standard is typically available at purities of 97–99 % , while generic impurities and in‑house synthesized standards often lack the full characterization suite required for regulatory submission. The deuterated standard is manufactured under ISO 17034 accreditation for reference material production, ensuring metrological traceability—a requirement that is increasingly enforced by regulatory agencies for bioanalytical method validation supporting ANDA and NDA filings [2]. Suppliers explicitly indicate that Sacubitrilat‑d4 is suitable for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of sacubitril [2].

Purity & documentation
Direct head-to-head comparison
99.28% purity (HPLC); ISO 17034 reference material
Supports method validation documentation requirements
Full COA (NMR, MS, HPLC) provided; traceable characterization.
chemical purity certificate of analysis ANDA submission reference standard ISO 17034

Procurement-Driven Application Scenarios


Regulatory Bioequivalence Studies for Generic ANDA Submissions

Generic drug developers are required to demonstrate bioequivalence to the reference listed drug (Entresto®) through pharmacokinetic studies that quantify both the prodrug sacubitril and its active metabolite LBQ657 in human plasma. The FDA Bioanalytical Method Validation Guidance mandates the use of a stable isotope-labeled internal standard wherever feasible [1]. Desethyl Sacubitril‑d4, as the deuterated analog of the active metabolite, is the only internal standard that can simultaneously satisfy the requirements for structural identity to LBQ657, co‑elution for matrix effect compensation, and definitive mass spectrometric resolution. Methods employing this IS have been fully validated in human plasma and demonstrated intra‑day precision of 2.0–5.1 % RSD with matrix factors meeting 85–115 % acceptance criteria [2], providing the data integrity necessary for successful ANDA review.

Clinical Pharmacokinetic Profiling in Special Populations

Pharmacokinetic studies in vulnerable populations such as pediatric patients or those with end‑stage renal disease require assays with exceptional sensitivity and precision at low ng mL⁻¹ concentrations, where matrix effects are most pronounced. The pediatric LC‑MS/MS method utilizing Desethyl Sacubitril‑d4 achieved a lower limit of quantitation of 0.5 ng mL⁻¹ for sacubitrilat and maintained precision of 1.3–7.4 % RSD across the entire therapeutic range [1]. The deuterated IS compensates for the highly variable matrix composition encountered in pediatric and uremic plasma samples, where phospholipid content and protein binding differ substantially from healthy adult plasma, making non‑SIL internal standards inadequate.

QC Release Testing and Stability Studies in API Manufacturing

Commercial production of sacubitril active pharmaceutical ingredient (API) requires rigorous impurity profiling and stability‑indicating methods. Desethyl sacubitril is a known synthesis impurity and degradation product of sacubitril [1]. The deuterated Desethyl Sacubitril‑d4 serves a dual purpose: as an internal standard for LC‑MS/MS quantification of the Desethyl Sacubitril impurity at trace levels (typically <0.10 % w/w), and as a system suitability standard to verify mass accuracy and retention time stability. Suppliers explicitly qualify Sacubitrilat‑d4 for ANDA method validation and QC application during commercial production [2], and its ISO 17034‑accredited manufacturing ensures the metrological traceability required for cGMP compliance.

In Vitro Metabolism and Drug-Drug Interaction Studies

Studies investigating the metabolic fate of sacubitril—whether using human liver microsomes, hepatocytes, or recombinant CYP enzymes—require unambiguous identification and quantification of the hydrolysis product LBQ657. Desethyl Sacubitril‑d4, spiked as a post‑incubation internal standard, corrects for analyte loss during sample work‑up and for ion suppression caused by incubation matrix components (NADPH, phosphate buffer salts, microsomal phospholipids). The +4 Da mass shift ensures that the IS signal does not interfere with the detection of minor oxidative metabolites that may appear at m/z values adjacent to the parent analyte, a selectivity advantage not offered by ¹³C‑only labeled standards with smaller mass differences [1].

Application
Selection Property
Validation Focus
Bioequivalence method research
Deuterated ISTD for LBQ657
Precision and matrix effect review
Pediatric PK bioanalysis research
Co-elution and matrix correction
Low-concentration accuracy assessment
API impurity monitoring method
High-purity deuterated standard
Trace-level quantification verification
In vitro metabolism studies
Mass shift selectivity (+4 Da)
Metabolite interference assessment
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